2-Fluoro-5-(methylsulfonyl)phenylboronic acid
Overview
Description
2-Fluoro-5-(methylsulfonyl)phenylboronic acid is a chemical compound with the molecular formula C7H6FNO4S. It is a boronic acid derivative that contains a fluorine atom and a methylsulfonyl group attached to the phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, 2-fluoro-5-(methylsulfonyl)phenol, undergoes a reaction with a boronic acid derivative, such as boronic acid chloride, under mild conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure boronic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-(methylsulfonyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can lead to the formation of different boronic acid derivatives.
Substitution: Substitution reactions at the fluorine or methylsulfonyl positions can yield a variety of functionalized compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Phenolic derivatives with different substituents.
Reduction Products: Reduced boronic acids or boronic esters.
Substitution Products: Functionalized phenylboronic acids with different substituents.
Scientific Research Applications
2-Fluoro-5-(methylsulfonyl)phenylboronic acid has several scientific research applications:
Chemistry: It is used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Industry: It is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 2-Fluoro-5-(methylsulfonyl)phenylboronic acid exerts its effects involves its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with various biological and chemical systems to achieve its desired effects.
Comparison with Similar Compounds
2-Fluoro-5-(methylsulfonyl)toluene: Similar structure but lacks the boronic acid group.
2-Fluoro-5-(methylsulfonyl)benzoic acid: Similar structure but contains a carboxylic acid group instead of boronic acid.
Biological Activity
2-Fluoro-5-(methylsulfonyl)phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a fluorine atom and a methylsulfonyl group, which may enhance its reactivity and interactions with biological targets. This article reviews the current understanding of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 218.01 g/mol. The presence of the fluorine atom and the methylsulfonyl group contributes to its electronic properties, influencing its reactivity in both organic synthesis and biological interactions.
Antibacterial Properties
Research indicates that phenylboronic acids, including derivatives like this compound, exhibit significant antibacterial activity. A study highlighted that certain phenylboronic acids can inhibit the growth of bacteria such as Escherichia coli and Bacillus cereus, with varying Minimum Inhibitory Concentration (MIC) values .
Table 1: Antibacterial Activity of Boronic Acids
Compound Name | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | E. coli, B. cereus |
3,5-Diiodo-2-methoxyphenylboronic acid (DIMPBA) | 100 | Vibrio parahaemolyticus |
2-Fluoro-5-iodophenylboronic acid (FIPBA) | 100 | V. harveyi |
The antibacterial activity is often assessed through disk diffusion assays, where compounds are evaluated for their ability to potentiate the effects of antibiotics like cefotaxime against resistant strains .
Enzyme Inhibition
Boronic acids are known for their ability to act as enzyme inhibitors, particularly against serine proteases and β-lactamases. Studies have shown that fluorinated phenylboronic acids can significantly inhibit KPC-2 β-lactamase, which is responsible for antibiotic resistance in certain bacterial strains .
Table 2: Enzyme Inhibition Data
Compound Name | Ki (µM) | Target Enzyme |
---|---|---|
This compound | TBD | KPC-2 β-lactamase |
3-Nitrophenylboronic acid | 0.45 | KPC-2 β-lactamase |
The structure-activity relationship (SAR) studies suggest that the substitution patterns on the phenyl ring influence binding affinities and inhibitory potencies .
Case Studies
A recent investigation into phenylboronic acids revealed their potential as scaffolds for developing new antimicrobial agents. In vitro studies demonstrated that compounds with fluorine substitutions could enhance antibacterial properties compared to their non-fluorinated counterparts .
For example, a study focusing on fluorinated phenylboronic acids found that specific substitutions improved their efficacy against resistant bacterial strains, suggesting a promising avenue for drug development in combating antibiotic resistance .
Properties
IUPAC Name |
(2-fluoro-5-methylsulfonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRAJFIMZXAINO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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